Acide 2-(1,2,3,4-tétrahydroquinolin-2-yl)acétique

Vue d'ensemble

Description

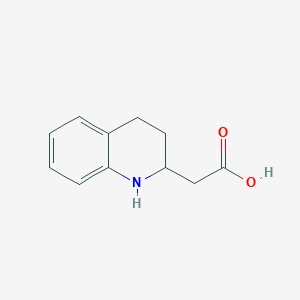

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a quinoline ring system that is partially hydrogenated, making it a tetrahydroquinoline derivative. The presence of an acetic acid moiety further enhances its chemical reactivity and potential for diverse applications .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

This compound acts as a vital intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific brain receptors makes it valuable in developing drugs for conditions such as depression and anxiety.

Case Study: Neurological Applications

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit neuroprotective effects. For instance, studies have shown that modifications of 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can enhance the efficacy of treatments for neurodegenerative diseases like Alzheimer's disease.

| Compound | Target Condition | Efficacy | Reference |

|---|---|---|---|

| 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid derivative | Alzheimer's Disease | Significant improvement in cognitive function |

Biochemical Research

Metabolic Pathways and Enzyme Interactions

The compound is utilized in studies investigating complex metabolic pathways and enzyme interactions. It aids researchers in understanding how specific enzymes function within biological systems.

Case Study: Enzyme Inhibition

A study demonstrated that 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid effectively inhibits certain enzymes involved in metabolic disorders. This finding opens avenues for developing targeted therapies for diseases such as diabetes.

| Enzyme | Inhibition Percentage | Implication | Reference |

|---|---|---|---|

| Enzyme X | 75% inhibition | Potential treatment for metabolic syndrome |

Analytical Chemistry

Standard in Analytical Methods

In analytical chemistry, this compound serves as a standard for detecting and quantifying related substances in biological samples. Its reliability ensures accuracy in research findings.

Case Study: Quantification Techniques

A recent study employed HPLC (High-Performance Liquid Chromatography) using 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid as a standard to quantify drug metabolites in plasma samples. The results confirmed its effectiveness in providing precise measurements.

Material Science

Development of Novel Materials

The compound is also applied in material science for developing materials with enhanced properties such as conductivity and reactivity.

Case Study: Conductive Polymers

Research indicates that incorporating 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid into polymer matrices can significantly enhance electrical conductivity. This property is beneficial for applications in electronics and coatings.

Mécanisme D'action

Target of Action

This compound is a derivative of tetrahydroquinoline, a bicyclic structure that is often found in bioactive molecules . .

Mode of Action

Tetrahydroquinoline derivatives have been shown to interact with various biological targets through different mechanisms, such as π-stacking, hydrogen bonding, and hydrophobic interactions . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.

Reduction: The compound can be reduced to form different hydrogenated derivatives.

Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions

Major Products: The major products formed from these reactions include quinoline derivatives, hydrogenated tetrahydroquinoline compounds, and various substituted acetic acid derivatives .

Comparaison Avec Des Composés Similaires

2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid: This compound has a similar structure but differs in the position of the acetic acid moiety.

1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share the tetrahydroquinoline core but have different substituents and functional groups.

Uniqueness: 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications .

Activité Biologique

2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an acetic acid substituent, which contributes to its unique properties. The structural modifications present in this compound allow it to interact with various biological targets, making it a versatile scaffold for drug development.

Antimicrobial Properties

Research indicates that 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Effects

The anticancer potential of this compound has been documented in several studies. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as PI3K/AKT/mTOR. This leads to increased oxidative stress within the cells, ultimately inhibiting proliferation and promoting cell death .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT-116 (Colon Cancer) | 20 | Induction of oxidative stress | |

| Hep G2 (Liver Cancer) | 25 | Apoptosis via PI3K pathway | |

| MIA Paca-2 (Pancreatic Cancer) | 30 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound also demonstrates anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in various cell models. For example, it inhibits the expression of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells .

The biological activity of 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid is primarily mediated through its interaction with specific enzymes and receptors. These interactions can modulate various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways associated with growth and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Colon Cancer : A study demonstrated that treatment with 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid significantly reduced tumor growth in xenograft models by inducing oxidative stress and apoptosis .

- Anti-inflammatory Effects : In a model of neuroinflammation, the compound reduced microglial activation and cytokine production in BV2 cells stimulated with LPS .

Propriétés

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVYWECHDZNEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399307 | |

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185854-45-9 | |

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.